2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzoate
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Overview
Description
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate is an organic compound with the molecular formula C20H21NO4S It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, along with a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form the morpholine-4-carbothioyl intermediate.
Coupling with 2-Methoxyphenyl Derivative: The intermediate is then coupled with a 2-methoxyphenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves esterification with 4-methylbenzoic acid in the presence of a catalyst such as sulfuric acid to yield 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbothioyl group can be reduced to form a thiol or a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzenethiol.
Substitution: Formation of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate derivatives with various substituents on the phenyl ring.
Scientific Research Applications
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities and functions.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 2-chlorobenzoate
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate
Uniqueness
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group, morpholine ring, and carbothioyl group contribute to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C20H21NO4S/c1-14-3-5-15(6-4-14)20(22)25-18-13-16(7-8-17(18)23-2)19(26)21-9-11-24-12-10-21/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
KPSWGXUZZQTTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
Origin of Product |
United States |
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